molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4

1,8-Diazabicyclo[6.3.1]dodecane

Cat. No.: B027161
CAS No.: 100098-22-4
M. Wt: 168.28 g/mol
InChI Key: INBYVNOVCKAAGO-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.3.1]dodecane, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.2792 g/mol
  • CAS Registry Number : 100098-22-4
  • IUPAC Name : 1,8-Diazabicyclo[6.3.1]dodecane

The structure of DBN features two nitrogen atoms in a bicyclic framework, which contributes to its basicity and ability to act as a nucleophile in various chemical reactions .

Organic Synthesis

DBN is primarily recognized for its utility as a strong base in organic synthesis. It is often employed in:

  • Deprotonation Reactions : DBN's high basicity allows it to effectively deprotonate weak acids, facilitating the formation of reactive intermediates.
  • Condensation Reactions : It is used in the formation of imines and enamines from carbonyl compounds, enhancing reaction rates and yields.

Case Study: Synthesis of Imines

In a study involving the synthesis of imines from aldehydes and amines, DBN was utilized as a catalyst to promote the reaction under mild conditions. The results demonstrated improved yields compared to traditional methods using weaker bases .

Catalysis

DBN has been explored as a catalyst in various chemical transformations:

  • Michael Additions : It serves as an effective catalyst for Michael addition reactions due to its ability to activate Michael acceptors.
  • Ring-Opening Reactions : DBN has been successfully applied in ring-opening reactions of epoxides and lactones, providing access to valuable building blocks for further synthetic applications.

Table 1: Catalytic Applications of DBN

Reaction TypeRole of DBNReference
Michael AdditionCatalyst
Ring OpeningCatalyst
DeprotonationBase

Materials Science

In materials science, DBN has been investigated for its potential applications in:

  • Organic Semiconductors : Research indicates that DBN can be used to synthesize n-type organic semiconductors, which are crucial for electronic devices such as solar cells and sensors. Its ability to stabilize charge carriers enhances the performance of these materials .

Case Study: N-Type Organic Semiconductors

A doctoral thesis highlighted the synthesis of novel n-type organic semiconductors based on DBN derivatives. These materials exhibited promising photovoltaic properties, making them suitable candidates for use in organic solar cells .

Biological Applications

Emerging research suggests that DBN may have biological implications:

  • Enzyme Inhibition Studies : The compound has been studied for its potential role in inhibiting certain enzymes related to cancer progression and neurodegenerative diseases.

Case Study: Enzyme Inhibition

DBN was tested as an inhibitor for specific proteases involved in cancer cell proliferation. The findings indicated that it could significantly reduce enzyme activity, suggesting potential therapeutic applications .

Properties

CAS No.

100098-22-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1,8-diazabicyclo[6.3.1]dodecane

InChI

InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2

InChI Key

INBYVNOVCKAAGO-UHFFFAOYSA-N

SMILES

C1CCCN2CCCN(C2)CC1

Canonical SMILES

C1CCCN2CCCN(C2)CC1

Key on ui other cas no.

100098-22-4

Synonyms

1,8-Diazabicyclo[6.3.1]dodecane

Origin of Product

United States

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